molecular formula C26H25BrN4O B11529420 (3E)-3-[(4-bromo-3-methylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one

(3E)-3-[(4-bromo-3-methylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11529420
M. Wt: 489.4 g/mol
InChI Key: FYPUUDCUBHIFGJ-UHFFFAOYSA-N
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Description

The compound (3E)-3-[(4-bromo-3-methylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one features an indol-2-one core with two critical substituents:

  • Position 3: A (4-bromo-3-methylphenyl)imino group in the E-configuration.
  • Position 1: A (4-phenylpiperazin-1-yl)methyl moiety.

Such derivatives are explored for their biological activities, including kinase inhibition and CNS targeting .

Properties

Molecular Formula

C26H25BrN4O

Molecular Weight

489.4 g/mol

IUPAC Name

3-(4-bromo-3-methylphenyl)imino-1-[(4-phenylpiperazin-1-yl)methyl]indol-2-one

InChI

InChI=1S/C26H25BrN4O/c1-19-17-20(11-12-23(19)27)28-25-22-9-5-6-10-24(22)31(26(25)32)18-29-13-15-30(16-14-29)21-7-3-2-4-8-21/h2-12,17H,13-16,18H2,1H3

InChI Key

FYPUUDCUBHIFGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=CC=C5)Br

Origin of Product

United States

Preparation Methods

The synthesis of (3Z)-3-[(4-BROMO-3-METHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

    Formation of the indolone core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the piperazine moiety: This step usually involves a nucleophilic substitution reaction where the piperazine group is attached to the indolone core.

    Bromination and methylation of the phenyl group: These steps are typically carried out using brominating agents like N-bromosuccinimide (NBS) and methylating agents such as methyl iodide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

(3Z)-3-[(4-BROMO-3-METHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the phenyl group can be substituted with other groups using nucleophilic substitution reactions, employing reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of Mannich bases (a class of compounds related to our target compound), it was found that certain derivatives displayed IC50 values lower than 2 μg/mL against human breast cancer (MCF-7) cell lines, suggesting strong anticancer potential . This indicates that our compound may also possess similar properties due to the presence of the piperazine and indole moieties.

Antimicrobial Activity

Mannich bases have also been reported to exhibit antimicrobial properties. The potential for our compound to act as an antibacterial or antifungal agent is supported by the structural features common in many effective antimicrobial agents .

Case Study: Antimicrobial Screening

In a recent review, Mannich bases were highlighted for their broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi . Given the structural similarities, further investigation into our compound's antimicrobial efficacy is warranted.

Neurological Applications

The piperazine moiety is known for its role in enhancing neuroactive properties. Compounds containing piperazine rings have been studied for their potential in treating neurological disorders such as depression and anxiety.

Case Study: Neurological Effects

Studies have shown that piperazine derivatives can modulate neurotransmitter systems, suggesting that our compound could potentially affect serotonin or dopamine pathways . This opens avenues for exploring its use in treating mental health disorders.

Structure-Activity Relationships (SAR)

The relationship between the chemical structure and biological activity has been extensively studied in related compounds. Modifications to the phenyl and piperazine groups can significantly influence potency and selectivity against various biological targets .

Enzyme Inhibition

Preliminary studies suggest that compounds similar to our target may act as enzyme inhibitors, impacting pathways involved in cancer progression or microbial resistance . Identifying specific enzyme targets will be essential for developing therapeutic applications.

Conclusion and Future Directions

The compound (3E)-3-[(4-bromo-3-methylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one holds promise as a versatile agent in medicinal chemistry with potential applications across various therapeutic areas including oncology, infectious diseases, and neurology. Further studies are needed to elucidate its mechanisms of action fully and to assess its efficacy in clinical settings.

Future Research Recommendations:

  • Conduct comprehensive pharmacological studies to evaluate efficacy across multiple cancer cell lines.
  • Investigate antimicrobial properties through systematic screening against clinically relevant pathogens.
  • Explore the neurological effects through behavioral studies in animal models.

Mechanism of Action

The mechanism of action of (3Z)-3-[(4-BROMO-3-METHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Analogues of the Indol-2-one Core

Key structural variations among analogs include substituent groups, stereochemistry (E vs. Z), and substitution patterns. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Evidence ID
Target Compound 1: (4-Phenylpiperazin-1-yl)methyl;
3: (4-Bromo-3-methylphenyl)imino (E)
C27H24BrN5O 538.43 Bromo (electron-withdrawing), piperazine (solubility) -
(3Z)-1-[(4-Benzylpiperazin-1-yl)methyl]-3-[(3,4-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one 1: (4-Benzylpiperazin-1-yl)methyl;
3: (3,4-Dimethylphenyl)imino (Z)
C28H30N4O 438.58 Benzyl group (lipophilic), Z-stereochemistry
(3E)-3-[(4-Methylphenyl)imino]-1,3-dihydro-2H-indol-2-one 3: (4-Methylphenyl)imino (E);
1: Unsubstituted
C15H12N2O 236.27 Simpler structure, lacks piperazine
(3E)-3-[(4-Methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one 3: (4-Methoxyphenyl)imino (E) C15H12N2O2 252.27 Methoxy (electron-donating)
(3E)-3-[(4-Hydroxyphenyl)imino]-1,3-dihydro-2H-indol-2-one 3: (4-Hydroxyphenyl)imino (E) C14H10N2O2 238.25 Hydroxy (polar, H-bond donor)
(3E)-3-[(3-Chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one 3: (3-Chloro-4-methylphenyl)imino (E);
1: Methyl
C16H13ClN2O 284.74 Chloro (electron-withdrawing), methyl

Key Differences and Implications

Substituent Effects :

  • Bromo vs. Methoxy/Chloro : Bromine’s bulk and electron-withdrawing nature may enhance binding to hydrophobic pockets in enzymes, whereas methoxy or hydroxy groups improve water solubility .
  • Piperazine vs. Benzylpiperazine : The phenylpiperazine group in the target compound likely enhances CNS penetration compared to benzylpiperazine, which increases lipophilicity .

Z-isomers (e.g., ) may exhibit altered binding affinities .

Positional Variations :

  • Methyl or chloro substituents at the meta or para positions (e.g., ) modulate electronic effects and steric hindrance, impacting target selectivity .

Biological Activity

The compound (3E)-3-[(4-bromo-3-methylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one is a member of the indole class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

The compound features a complex structure that includes an indole moiety, a piperazine ring, and a bromo-substituted phenyl group. The presence of these functional groups is crucial for its biological activity. The mechanism of action is believed to involve interactions with various biological targets, including receptors and enzymes.

Anticancer Activity

Research indicates that indole derivatives often exhibit anticancer properties. Specifically, compounds similar to (3E)-3-[(4-bromo-3-methylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one have shown efficacy against various cancer cell lines. For instance, Mannich bases, which share structural similarities with our compound, have been documented for their cytotoxic effects against prostate cancer (PC-3) cells with IC50 values ranging from 8.2 to 32.1 μM .

Table 1: Summary of Anticancer Activity

Compound TypeCell LineIC50 (μM)
Mannich BasesPC-38.2 - 32.1
Indole DerivativesMCF-7<2

Antimicrobial Activity

The antimicrobial potential of related indole compounds has been explored extensively. Studies have reported that certain indole derivatives possess antibacterial and antifungal activities. The compound's ability to inhibit microbial growth may be linked to its capacity to disrupt bacterial cell membranes or inhibit essential enzymes .

Neuropharmacological Activity

Indole derivatives are also investigated for their neuropharmacological effects. The piperazine moiety in the compound suggests potential activity as an anxiolytic or antidepressant agent. Research indicates that piperazine derivatives can modulate serotonin receptors, which are critical in mood regulation .

Table 2: Neuropharmacological Activities

Activity TypeMechanismReference
AnxiolyticSerotonin receptor modulation
AntidepressantMonoamine reuptake inhibition

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer activity of various indole derivatives, including those with piperazine substitutions. Results indicated that compounds with similar structures to our target exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 and HepG2 .
  • Neuropharmacological Effects : Another study highlighted the potential of piperazine-containing compounds in treating anxiety disorders by demonstrating their effects on serotonin receptors in animal models .

Structure-Activity Relationship (SAR)

The SAR of (3E)-3-[(4-bromo-3-methylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one suggests that modifications to the phenyl and piperazine rings can significantly influence biological activity. For instance:

  • Bromine Substitution : Enhances lipophilicity and receptor binding affinity.
  • Piperazine Variants : Altering substituents on the piperazine ring can modify neuropharmacological effects.

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